

# An In-depth Technical Guide to Disopyramide Phosphate: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Disopyramide

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## Introduction

**Disopyramide** phosphate is a well-established Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias, particularly life-threatening ventricular arrhythmias.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study and development. All quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using Graphviz diagrams.

## Chemical Structure and Physicochemical Properties

**Disopyramide** phosphate is the phosphate salt of **disopyramide**. [3] The active moiety, **disopyramide**, is chemically known as  $\alpha$ -[2-(diisopropylamino)ethyl]- $\alpha$ -phenyl-2-pyridineacetamide. [4] It is a racemic mixture of d- and l-isomers. [4] The presence of a phosphate group enhances its solubility in water. [4]

The core structure consists of a phenyl ring and a pyridyl ring attached to a central chiral carbon, along with a butyramide chain containing a bulky diisopropylamino group. These structural features are critical for its interaction with cardiac ion channels. [5]

Table 1: Chemical Identifiers and Properties of **Disopyramide** Phosphate

Property	Value	Reference
IUPAC Name	4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid	[3]
CAS Number	22059-60-5	[6]
Molecular Formula	C21H32N3O5P	[3]
Molecular Weight	437.5 g/mol	[3]
Appearance	White to off-white powder	

Table 2: Physicochemical Data of **Disopyramide** Phosphate

Property	Value	Reference
Melting Point	202-204°C	[6]
Solubility	Freely soluble in water	[4]
pKa (Disopyramide base)	10.4	[4]
Chloroform:Water Partition Coefficient (base, pH 7.2)	3.1	[4]
Hydrogen Bond Donor Count	4	[7]
Hydrogen Bond Acceptor Count	7	[7]
Rotatable Bond Count	8	[7]

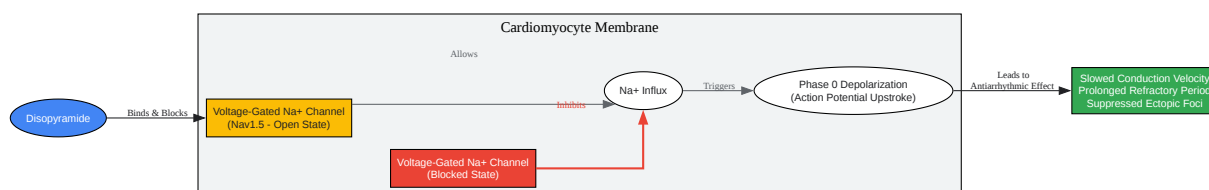
## Mechanism of Action

**Disopyramide** phosphate is classified as a Vaughan-Williams Class Ia antiarrhythmic agent, similar to quinidine and procainamide.[2][4] Its primary mechanism of action involves the blockade of voltage-gated fast sodium channels (Nav1.5) in cardiomyocytes.[1][8][9]

This blockade reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][2] The consequences of this action are:

- Decreased upstroke velocity (Phase 0): This slows the speed of impulse conduction through the atria, ventricles, and His-Purkinje system.[4][8]
- Prolonged action potential duration: By inhibiting sodium channels, **disopyramide** extends the effective refractory period of cardiac cells.[4][9]
- Decreased rate of diastolic depolarization (Phase 4): This suppresses ectopic pacemaker activity in cells with augmented automaticity.[4]

In addition to sodium channel blockade, **disopyramide** also exhibits effects on potassium channels, contributing to the prolongation of repolarization.[8][9] It also possesses significant anticholinergic (vagolytic) properties, which can lead to side effects such as dry mouth, urinary retention, and constipation.[2][3][6]



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Mechanism of action of **Disopyramide** on cardiac sodium channels.

## Experimental Protocols

### Quantification of Disopyramide in Serum by HPLC

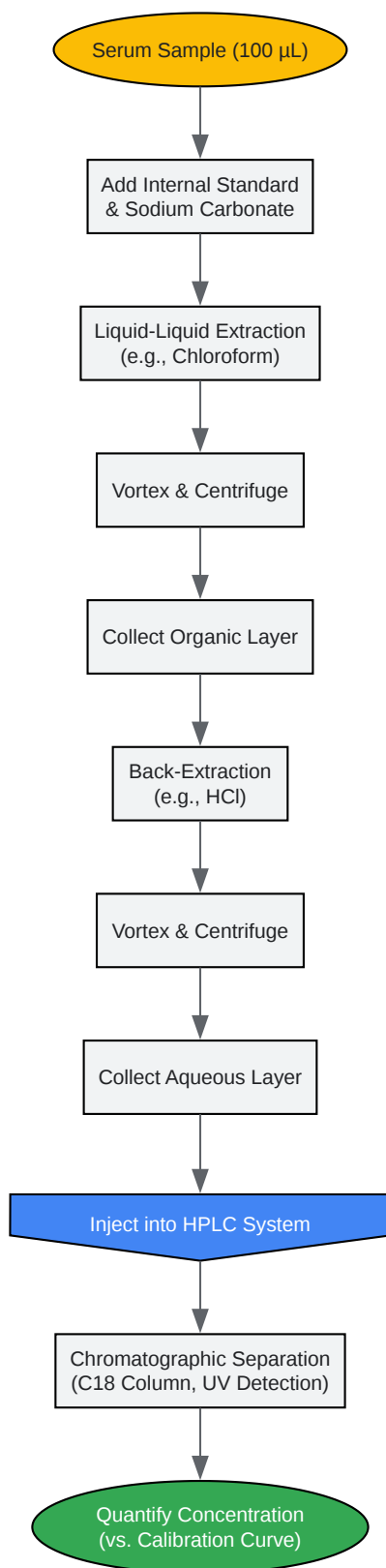
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of **disopyramide** in biological matrices like serum or plasma.[10]

Objective: To determine the concentration of **disopyramide** in serum samples for therapeutic drug monitoring or pharmacokinetic studies.

Methodology:

- Sample Preparation (Two-Step Liquid-Liquid Extraction):
  - To 100  $\mu\text{L}$  of serum, add an internal standard (e.g., p-chloro**disopyramide**), and alkalize with sodium carbonate.[10]
  - Extract the drug into an organic solvent such as chloroform or tert-butyl methyl ether.[10][11]
  - Vortex and centrifuge the sample.
  - Transfer the organic layer to a clean tube.
  - Perform a back-extraction into an acidic aqueous phase (e.g., hydrochloric acid or phosphoric acid).[10][11]
  - Vortex, centrifuge, and inject the aqueous layer into the HPLC system.
- Chromatographic Conditions:
  - Column: Reversed-phase C18 or CN column (e.g., 5  $\mu\text{m}$  particle size).[10][11]
  - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium dihydrogen phosphate), with potential addition of acetic acid.[10] An example mobile phase could be a 50:50 mixture of acetonitrile and 100  $\text{mmol}\cdot\text{L}^{-1}$  phosphate buffer (pH 6.0).[12]
  - Flow Rate: Typically 1.0  $\text{mL}/\text{min}$ .[12]
  - Detection: UV detection at 254 nm or 265 nm.[10][13]
  - Analysis Time: Typically under 10 minutes.[10]
- Quantification:

- A calibration curve is generated by plotting the peak area ratio (**disopyramide**/internal standard) against known concentrations.[\[13\]](#)
- The concentration of **disopyramide** in the unknown samples is determined by interpolation from this standard curve.



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Workflow for the quantification of **Disopyramide** in serum via HPLC.

# Assessment of Sodium Channel Blockade via Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of drugs on ion channel function.<sup>[5][14]</sup>

Objective: To characterize the inhibitory effect of **disopyramide** on cardiac sodium channels (Nav1.5).

Methodology:

- Cell Preparation:
  - Use a cell line stably expressing the human cardiac sodium channel, such as Human Embryonic Kidney (HEK293) cells.<sup>[5]</sup>
  - Alternatively, primary cardiomyocytes isolated from animal models or human tissue can be used.<sup>[15]</sup>
- Recording Configuration:
  - A glass micropipette filled with an intracellular solution is brought into contact with a single cell.<sup>[14]</sup>
  - A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.<sup>[16]</sup>
  - The membrane patch is then ruptured by applying suction, establishing the "whole-cell" configuration, which allows control of the membrane potential (voltage-clamp) and recording of the resulting ionic currents.<sup>[14]</sup>
- Experimental Protocol:
  - The cell is held at a negative holding potential (e.g., -120 mV) to ensure all sodium channels are in a resting, available state.<sup>[5]</sup>
  - Depolarizing voltage steps are applied to elicit peak inward sodium currents.

- A baseline recording is established.
- The cell is then perfused with extracellular solutions containing increasing concentrations of **disopyramide** phosphate.
- The inhibition of the peak sodium current is measured at each concentration.
- Data Analysis:
  - A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.
  - The IC<sub>50</sub> value (the concentration at which 50% of the current is inhibited) is calculated from this curve to determine the potency of the drug.[5]

## Conclusion

**Disopyramide** phosphate remains a significant therapeutic agent in cardiology. A thorough understanding of its chemical structure, physicochemical characteristics, and electrophysiological properties is essential for its safe and effective use, as well as for the development of new antiarrhythmic drugs with improved profiles. The experimental protocols detailed herein represent fundamental methodologies for the continued investigation and characterization of this and related compounds in a drug development setting.

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